molecular formula C12H10Cl2N2O B12889615 3-(2,4-Dichlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

3-(2,4-Dichlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

Cat. No.: B12889615
M. Wt: 269.12 g/mol
InChI Key: SUKXRDRYIJIERC-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that features a unique combination of a pyrrolo[3,2-d]isoxazole core with a 2,4-dichlorobenzyl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural novelty.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves a multi-step processThis reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to avoid the drawbacks of metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes using cost-effective and readily available starting materials, as well as ensuring that the reaction conditions are scalable. The use of continuous flow reactors and other advanced technologies can help in achieving efficient and high-yield production.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Halogen atoms in the benzyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the benzyl ring.

Scientific Research Applications

3-(2,4-Dichlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activities make it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2,4-Dichlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole apart is the presence of the 2,4-dichlorobenzyl group, which can impart unique chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

Molecular Formula

C12H10Cl2N2O

Molecular Weight

269.12 g/mol

IUPAC Name

3-[(2,4-dichlorophenyl)methyl]-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole

InChI

InChI=1S/C12H10Cl2N2O/c13-8-2-1-7(10(14)6-8)5-11-9-3-4-15-12(9)17-16-11/h1-2,6,15H,3-5H2

InChI Key

SUKXRDRYIJIERC-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C(=NO2)CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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